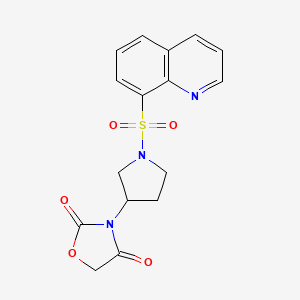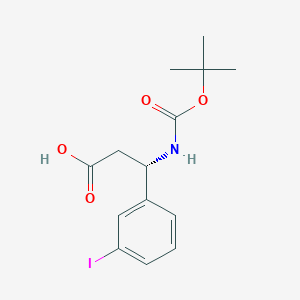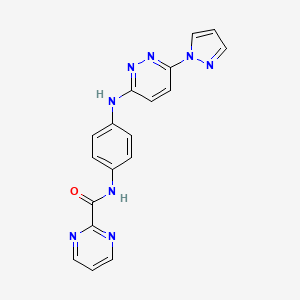
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including oxidation and rearrangement reactions. For instance, the oxidation of pyrroloquinoline diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazinoquinolines, showcasing a method that could potentially be adapted for the synthesis of the target compound (Medvedeva et al., 2022). Additionally, the use of piperidine–iodine as a dual system catalyst for synthesizing related heterocyclic compounds indicates the versatility of catalysis in facilitating complex reactions (Alizadeh et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals insights into potential structural features of the target molecule. Crystal structure analyses provide detailed information on molecular conformations and the effects of different substituents on the overall molecular architecture, which is crucial for understanding the structural basis of the compound's reactivity and properties (Souza et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar scaffolds, such as cycloaddition and annulation reactions, are pivotal for constructing complex molecular architectures. These reactions not only expand the structural diversity of these compounds but also highlight their reactive versatility. The ability to undergo various chemical transformations is a testament to the compound's potential as a versatile intermediate in synthetic chemistry (Yang et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. Detailed crystallographic analysis can reveal the impact of specific functional groups on these physical properties, providing insights into how modifications to the compound could alter its behavior in various solvents or conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to participate in specific types of chemical reactions, are fundamental aspects that define the utility of the compound in broader chemical contexts. Studies on similar compounds have elucidated mechanisms and conditions favorable for reactions such as N-demethylation and dehydrogenation, which could be relevant for further functionalization of the target compound (Sharma et al., 2018).
Scientific Research Applications
Synthesis and Heterocyclic Compound Applications
Innovative Synthesis Approaches : Research has developed methods for synthesizing a wide range of heterocyclic compounds, including derivatives of pyrrolidine-2,4-dione, which exhibit potential for various biological activities. Some synthesized derivatives have shown anticonvulsant activity, indicating their relevance in medical chemistry research for therapeutic applications (Sorokina et al., 2007).
Anticonvulsant Properties : The development of compounds containing the –CO–N(R)–CO– function has been significant due to their anticonvulsant properties. The research underscores the importance of quinoline ring systems and their derivatives, including oxazolidinones, highlighting their broad pharmacological properties and chemical applications (Andrighetto et al., 2013).
Anticoagulant Activity : Compounds synthesized from pyrrolo[3,2,1-ij]quinoline-1,2-diones have been evaluated for inhibitory activity against blood coagulation factors Xa and XIa, suggesting their potential application in developing new anticoagulant therapies (Novichikhina et al., 2020).
Catalytic Applications and Synthesis of Functionalized Compounds : A novel approach utilizing piperidine–iodine as a dual system catalyst has been reported for synthesizing coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives. This method highlights the role of innovative catalyst systems in facilitating the synthesis of functionally diverse heterocyclic compounds, which could have implications in various fields including pharmaceuticals and materials science (Alizadeh et al., 2014).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities : The synthesis and biological evaluation of novel derivatives, including those incorporating quinolin-8-ol and its metal complexes, have shown promising antimicrobial activity. These findings contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel et al., 2011).
Antiplasmodial and Antifungal Evaluation : Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been assessed for their antiplasmodial and antifungal activities. This research underscores the therapeutic potential of quinoline derivatives in treating malaria and fungal infections, contributing to the development of new pharmacological agents (Vandekerckhove et al., 2015).
properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCGBWMWASSRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)




![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)
![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)

